5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound classified under imidazo[4,5-b]pyridine derivatives. It features a fused bicyclic structure containing nitrogen atoms, making it of interest in various scientific fields, particularly medicinal chemistry. The compound's chemical formula is C7H5Cl2N3, and it has a molecular weight of approximately 202.04 g/mol. Its CAS number is 2089292-97-5 .
The synthesis of 5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine can be accomplished through several methods:
Technical details of the synthesis typically involve controlling reaction conditions such as temperature and pH to optimize yield and purity.
The molecular structure of 5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine consists of:
The structural representation can be visualized using SMILES notation: ClC1=C(N2)C(N=C2C)=NC(Cl)=C1 .
5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine can participate in various chemical reactions:
Technical details regarding these reactions often involve specific reagents and conditions that favor desired transformations while minimizing by-products .
The mechanism of action for 5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine is primarily studied in the context of its biological activity:
Relevant data from studies indicate that careful handling and storage are essential for maintaining compound integrity during research applications .
5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine has several scientific applications:
The ongoing research into this compound highlights its significance in drug discovery and development processes within medicinal chemistry contexts .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2